molecular formula C4H2Cl2N4O2 B1338105 3,6-Dichloro-5-nitropyridazin-4-amine CAS No. 28682-68-0

3,6-Dichloro-5-nitropyridazin-4-amine

Cat. No. B1338105
CAS RN: 28682-68-0
M. Wt: 208.99 g/mol
InChI Key: YFPAFTNZJFLJNW-UHFFFAOYSA-N
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Description

The compound of interest, 3,6-Dichloro-5-nitropyridazin-4-amine, is a chlorinated nitropyridazine derivative. While the specific compound is not directly mentioned in the provided papers, related compounds and their reactions can offer insights into its potential characteristics and reactivity. For instance, chloro-nitropyridazinones have been shown to exhibit excellent nitro group transfer potentiality, which could suggest that 3,6-Dichloro-5-nitropyridazin-4-amine may also serve as a good nitro group donor in various chemical reactions .

Synthesis Analysis

The synthesis of related chloro-nitropyridazine compounds typically involves multiple steps, including substitution, oxidation, nitration, and ammoniation processes .

Scientific Research Applications

  • Specific Scientific Field: Chemistry
  • Summary of the Application: The compound “3,6-Dichloro-5-nitropyridazin-4-amine” is used as a precursor in the synthesis of “4,7-Dichloro[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide”. This synthesized compound may be of interest as a starting material for the preparation of various photovoltaic materials as well as biologically active compounds .
  • Methods of Application or Experimental Procedures: A solution of “3,6-Dichloro-5-nitropyridazin-4-amine” (35 mg, 0.16 mmol) and (diacetoxyiodo)benzene (57 mg, 0.17 mmol) in benzene (2 mL) was heated under reflux with stirring for 2 hours. The mixture was then cooled to room temperature and the solvent was removed under reduced pressure .
  • Results or Outcomes: The reaction resulted in the synthesis of “4,7-Dichloro[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide”. The structure of the newly synthesized compound was established by means of 13C-NMR and IR spectroscopy, mass-spectrometry and elemental analysis .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

3,6-dichloro-5-nitropyridazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N4O2/c5-3-1(7)2(10(11)12)4(6)9-8-3/h(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPAFTNZJFLJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NN=C1Cl)Cl)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512786
Record name 3,6-Dichloro-5-nitropyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichloro-5-nitropyridazin-4-amine

CAS RN

28682-68-0
Record name 3,6-Dichloro-5-nitropyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
T Chmovzh, E Knyazeva, V Popov, O Rakitin - Molbank, 2018 - mdpi.com
Dihalogenated derivatives of [1,2,5]chalcogenadiazolo[3,4-d]pyridazines are of interest as precursors for both photovoltaic materials and biologically active compounds. In this …
Number of citations: 3 www.mdpi.com
S Chen, X Qi, T Liu, Q Zhang - Energetic Materials Frontiers, 2022 - Elsevier
In this work, a fused-ring tetrazolo[1,5-b]pyridazine framework with catenated nitrogen chain was applied to develop new energetic materials with task-specific applications for different …
Number of citations: 9 www.sciencedirect.com
KA Rinderspacher - Progress in Heterocyclic Chemistry, 2021 - Elsevier
Found in natural products, and frequently used as flavoring agents or as building blocks for pharmaceuticals, diazines and their benzo derivatives possess a diverse set of properties, …
Number of citations: 4 www.sciencedirect.com
RE Draper, RN Castle - Journal of Heterocyclic Chemistry, 1983 - Wiley Online Library
The synthesis of 4‐(3,5‐dimethylpyrazol‐1‐yl)‐v‐triazolo[4,5‐d]pyridazine, 4‐(3,5‐dimethylpyrazol‐1‐yl)imid‐azo[4,5‐d]pyridazine and several S‐substituted derivatives of 4‐(3,5‐…
Number of citations: 5 onlinelibrary.wiley.com
RD Thompson, RN Castle - Journal of Heterocyclic Chemistry, 1981 - Wiley Online Library
The synthesis of 1,2,4‐triazolo[4,3‐b]pyridazines and the unknown ring system, pyrazino[2,3‐d]‐1,2,4‐triazolo[4,3‐b]pyridazine, has been achieved. The preparation of the new tricyclic …
Number of citations: 10 onlinelibrary.wiley.com
S Chen, L Li, S Song, Q Zhang - Crystal Growth & Design, 2023 - ACS Publications
In this work, a combined strategy of bridging two tetrazolo[1,5-b]pyridazine rings and introducing intramolecular hydrogen bonds (N–H···O) with a hydrazo group was developed to …
Number of citations: 0 pubs.acs.org
RD Thompson - 1981 - search.proquest.com
Chryseno {4, 5-bcd} thiophene was synthesized by formation of 11-methylbenzo {b} napththo {2, 3-d} thiophene, followed by methylbromination, cyanogenation, reduction and then …
Number of citations: 2 search.proquest.com
ГР Чхетиани, ТН Чмовж, ЕА Князева - Научный форум: Медицина …, 2019 - elibrary.ru
Игалогенированные производные [1, 2, 5] халькогенадиазоло [3, 4-d] пиридазинов представляют интерес в качестве прекурсоров как для фотовольтаических материалов, так …
Number of citations: 0 elibrary.ru

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